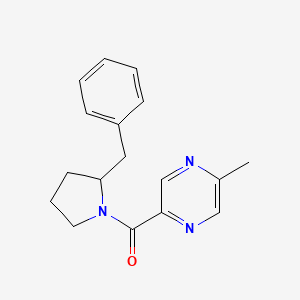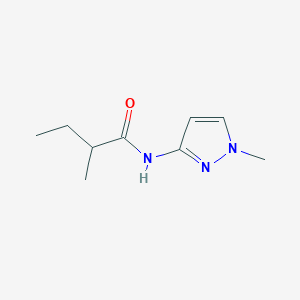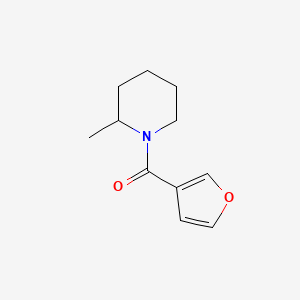
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide, also known as MPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPP is a synthetic compound that belongs to the family of pyrrolidine carboxamides. It has a molecular weight of 308.38 g/mol and a chemical formula of C18H20N2O2.
作用機序
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have beneficial effects on neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to increase dopamine levels in the brain, leading to improved motor function and reduced symptoms of Parkinson's disease. It has also been shown to have potential applications in the treatment of schizophrenia, as it may help to reduce the positive symptoms of the disorder.
実験室実験の利点と制限
The main advantage of using N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide in lab experiments is its ability to increase dopamine levels in the brain, which can be useful in studying neurological disorders such as Parkinson's disease and schizophrenia. However, there are also limitations to using N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide, as it may have potential side effects and may not be suitable for all types of experiments.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide, including:
1. Further studies on the mechanism of action of N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide and its effects on the central nervous system.
2. Exploration of the potential applications of N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide in the treatment of other neurological disorders.
3. Development of new synthetic methods for N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide that are more efficient and cost-effective.
4. Investigation of potential side effects of N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide and ways to mitigate these effects.
In conclusion, N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide is a chemical compound that has potential applications in scientific research, particularly in the study of neurological disorders. Its ability to increase dopamine levels in the brain makes it a useful tool for studying the central nervous system. Further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide and its potential applications in the treatment of neurological disorders.
合成法
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with phenylacetonitrile to form 4-methoxyphenyl-2-phenylacetonitrile. This compound is then reduced to 4-methoxyphenyl-2-phenylethylamine, which is subsequently reacted with ethyl chloroformate to form N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide.
科学的研究の応用
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide has been used in scientific research to study the effects of pyrrolidine carboxamides on the central nervous system. It has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-11-9-15(10-12-16)19-18(21)20-13-5-8-17(20)14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABGAUBWFSEJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)

![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7492605.png)
![4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)

![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)



